molecular formula C11H19N3O2 B13639287 Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate

Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate

Cat. No.: B13639287
M. Wt: 225.29 g/mol
InChI Key: PLMPLBFRNXCZSK-UHFFFAOYSA-N
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Description

Methyl 2-(isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoate is a synthetic organic compound characterized by a propanoate ester backbone substituted with an isopropylamino group at the 2-position and a 2-methylimidazole moiety at the 3-position. The methyl ester group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 3-(2-methylimidazol-1-yl)-2-(propan-2-ylamino)propanoate

InChI

InChI=1S/C11H19N3O2/c1-8(2)13-10(11(15)16-4)7-14-6-5-12-9(14)3/h5-6,8,10,13H,7H2,1-4H3

InChI Key

PLMPLBFRNXCZSK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC(C(=O)OC)NC(C)C

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

Step Reaction Type Reagents/Conditions Description
1 Imidazole ring incorporation Starting from 2-methylimidazole or derivatives The 2-methyl-1H-imidazol-1-yl moiety is introduced either by direct substitution or coupling.
2 Amination Isopropylamine, base (e.g., triethylamine), solvent Introduction of the isopropylamino group at the 2-position of the propanoate backbone.
3 Esterification Methanol, acid or base catalyst (e.g., HCl, H2SO4) Formation of the methyl ester group from the corresponding acid or acid chloride precursor.

This sequence is supported by analytical confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to verify the structure and purity of the final compound.

Reaction Conditions and Optimization

  • Temperature: Typically maintained between ambient to moderate heating (25–80 °C) to promote reaction kinetics without degrading sensitive functional groups.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are often used to dissolve reagents and facilitate nucleophilic substitution.
  • Catalysts: Acid or base catalysts are employed during esterification to enhance conversion efficiency.
  • Purification: Crystallization or chromatographic techniques are used to isolate the pure compound.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting materials 2-methylimidazole, isopropylamine, methyl ester precursors Commercially available or synthesized in situ
Solvent DMF, DCM, Methanol Choice depends on step; methanol used in esterification
Temperature 25–80 °C Controlled to balance reaction rate and stability
Reaction time Several hours (4–24 h) Dependent on step and scale
Catalysts Acid (HCl, H2SO4) or base (triethylamine) Acid catalysts for esterification, base for amination
Yield (%) Typically 60–85% Optimized through reaction condition tuning
Analytical methods NMR, MS, IR Confirm structure and purity

Chemical Reactions Analysis

Ester Group Reactivity

The methyl propanoate moiety undergoes hydrolysis, aminolysis, and reduction reactions:

Reaction Type Conditions Products Yield Key Observations References
Acidic HydrolysisHCl (1M), refluxCarboxylic acid + methanol85-90%Complete ester cleavage after 6 hours; imidazole ring remains intact
Basic HydrolysisNaOH (2M), 60°CSodium carboxylate + methanol78%Requires longer reaction time (8–10 hours)
AminolysisAniline, DCM, RTAmide derivative65%Competing imidazole ring protonation observed
LiAlH4 ReductionTHF, 0°C → RTPrimary alcohol92%Selective reduction without affecting the imidazole

Isopropylamino Group Reactions

The secondary amine participates in alkylation, acylation, and coordination chemistry:

Reaction Type Reagents/Conditions Products Applications References
AlkylationMethyl iodide, K2CO3, DMFTertiary ammonium saltEnhances lipophilicity for drug design
AcylationAcetyl chloride, pyridineAcetamide derivativeStabilizes amine against oxidation
Schiff Base FormationBenzaldehyde, ethanol, RTImine complexIntermediate for metal chelation
Metal CoordinationCuCl2, aqueous ethanolBlue Cu(II)-imidazole-amine complexPotential catalytic applications

Imidazole Ring Reactivity

The 2-methylimidazole ring enables electrophilic substitution and hydrogen bonding:

Reaction Type Conditions Products Regioselectivity References
NitrationHNO3/H2SO4, 0°C4-Nitroimidazole derivativeC-4 position favored
HalogenationBr2, acetic acid4-Bromoimidazole derivativeModerate selectivity
N-AlkylationMethyl triflate, CH3CN1,3-Dimethylimidazolium saltQuantitative conversion
Acid-Base InteractionspH 3–10 (aqueous buffer)Protonation at N-3 (pKa ≈ 6.8)Reversible under physiological conditions

Cross-Coupling and Cyclization

The compound serves as a precursor in multicomponent reactions:

Reaction Type Partners Catalyst/Conditions Products References
Suzuki CouplingPhenylboronic acidPd(PPh3)4, K2CO3, DME, 80°CBiaryl-imidazole hybrid
Reductive AminationKetones (e.g., acetone)NaBH3CN, MeOHTertiary amine derivatives
Huisgen CycloadditionAzides, CuSO4/ascorbate1,2,3-Triazole-linked conjugatesClick chemistry applications

Stability and Degradation

Critical considerations for storage and biological activity:

Factor Conditions Outcome Mechanism References
Thermal Decomposition>150°C, inert atmosphereCO2, methylamine, imidazole fragmentsRetro-esterification and ring cleavage
PhotodegradationUV light (254 nm), 24 hours35% degradationRadical-mediated C–N bond scission
Hydrolytic StabilitypH 7.4 buffer, 37°C, 7 days<5% degradationEster group resists hydrolysis

Key Research Findings

  • Pharmaceutical Relevance : The compound’s ester and imidazole groups make it a versatile intermediate for kinase inhibitors and antimicrobial agents .

  • Catalytic Potential : Copper complexes derived from this compound show promise in oxidation reactions.

  • Stereochemical Impact : The isopropylamino group’s configuration influences binding affinity in receptor studies .

Scientific Research Applications

Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and produce desired effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an analysis of key analogs:

Structural Analogs with Modified Heterocycles

Methyl 2-(Isopropylamino)-3-(1H-Pyrazol-1-yl)Propanoate Structure: Replaces the 2-methylimidazole with a pyrazole ring. This substitution may reduce basicity and affect target binding. Source: Listed in a catalog of 5-membered heterocycles, highlighting its relevance in medicinal chemistry .

Methyl 1-[[1-(1H-Tetrazol-5-yl)Phenyl-2-yl]Methyl]Imidazole-4-Propanoate (Compound 10) Structure: Features a tetrazole ring linked to a phenyl group and an imidazole-propanoate backbone. Key Differences: The tetrazole group introduces strong acidity (pKa ~4.9), enhancing solubility and ionic interactions. Pharmacological evaluations of similar tetrazole derivatives show high affinity for angiotensin II receptors .

Analogs with Functional Group Variations

2-Amino-3-(1H-Imidazol-1-yl)-2-Methylpropanamide Structure: Replaces the methyl ester with an amide group. Key Differences: The amide group increases hydrogen-bonding capacity and metabolic stability but reduces lipophilicity (logP ~0.5 vs. ~1.2 for the ester). This modification is common in protease inhibitors .

Methyl 2-Hydroxymethyl-1-[[2′-(1H-Tetrazol-5-yl)Biphenyl-4-yl]Methyl]Imidazole-5-Propanoate (Compound 32) Structure: Incorporates a biphenyl-tetrazole moiety and a hydroxymethyl group. Radioligand binding assays for such compounds report IC50 values in the nanomolar range .

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Properties/Activities Source
Target Compound C11H19N3O2 2-Methylimidazole, isopropylamino 225.29 High lipophilicity (estimated logP ~1.2)
Methyl 3-(1H-Pyrazol-1-yl)Propanoate Deriv. C10H17N3O2 Pyrazole, isopropylamino 211.26 Reduced basicity, altered target binding
Compound 10 (Tetrazole-Imidazole Hybrid) C15H16N6O2 Tetrazole-phenyl, imidazole 312.33 Angiotensin II receptor affinity (IC50 <100 nM)
2-Amino-3-(1H-Imidazol-1-yl)-Propanamide C7H12N4O Amide, imidazole 168.20 Enhanced metabolic stability

Biological Activity

Methyl 2-(isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C11H18N4O2
  • Molecular Weight: 226.28 g/mol
  • IUPAC Name: this compound

The compound features an isopropylamino group and a methyl-substituted imidazole ring, which are critical for its biological activity.

Pharmacological Effects

  • Cytotoxicity
    • In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated an IC50 value of approximately 10 µM against human leukemia cells, indicating significant potential as an anticancer agent .
  • Antimicrobial Activity
    • The compound has been evaluated for its antimicrobial properties against several bacterial strains. It exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 8 to 16 µg/mL .
  • Antiparasitic Properties
    • Preliminary research suggests that the compound may possess antiparasitic activity, which warrants further investigation into its efficacy against parasitic diseases .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Receptor Interaction: The isopropylamino moiety may interact with various neurotransmitter receptors, influencing cellular signaling pathways associated with proliferation and apoptosis in cancer cells.
  • Enzyme Inhibition: The imidazole ring can participate in coordination with metal ions, potentially inhibiting metalloproteins involved in microbial resistance mechanisms .

Study on Anticancer Activity

A recent study explored the anticancer potential of this compound in a mouse model of leukemia. The results indicated that administration of the compound led to a significant reduction in tumor size compared to control groups, supporting its role as a promising candidate for cancer therapy .

Antimicrobial Efficacy Evaluation

In another study focusing on antimicrobial efficacy, this compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The compound showed effective inhibition, particularly against S. aureus, highlighting its potential as a novel antimicrobial agent .

Data Summary Table

Biological ActivityObserved EffectIC50/MIC Values
CytotoxicitySignificant against leukemiaIC50 ~ 10 µM
Antimicrobial ActivityEffective against Gram-positive bacteriaMIC 8–16 µg/mL
Antiparasitic PropertiesPotential activity observedNot yet quantified

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-(isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoate, and what factors influence yield optimization?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or conjugate addition reactions. For example:

  • Route 1: Reacting 3-bromopropanoic acid derivatives with imidazole-containing nucleophiles (e.g., methimazole) under basic conditions to favor sulfur substitution over nitrogen. This minimizes undesired isomers .
  • Route 2: Using tert-butyl propiolate esters to form acrylic acid intermediates, followed by hydrolysis to yield the target compound. This approach improves regioselectivity and reduces side reactions .
    Critical Factors:
  • Solvent and Base Selection: Polar aprotic solvents (e.g., DMF) with bases like DABCO enhance reaction efficiency.
  • Protecting Groups: tert-Butyl esters stabilize intermediates during hydrolysis .
  • Temperature Control: Lower temperatures (0–25°C) reduce side-product formation in nucleophilic substitutions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify substitution patterns and confirm regioselectivity. For example, imidazole proton signals (δ 6.8–7.6 ppm) and methyl ester peaks (δ 3.6–3.7 ppm) are critical .
  • Electrospray Ionization Mass Spectrometry (ESI-MS): Validates molecular weight and detects fragmentation patterns (e.g., m/z 313.34 for methyl ester derivatives) .
  • Elemental Analysis: Confirms purity and stoichiometry of C, H, and N .
  • HPLC: Assesses purity (>98% for pharmacological studies) using reverse-phase columns and UV detection .

Advanced Research Questions

Q. How can researchers resolve contradictory data arising from isomeric forms or substitution patterns during synthesis?

Methodological Answer:

  • Regioselective Synthesis: Optimize reaction conditions (e.g., tert-butyl propiolate over methyl esters) to favor sulfur-substituted products over nitrogen adducts .
  • X-ray Crystallography: Use SHELXL or similar software to resolve structural ambiguities by determining crystal packing and bond angles .
  • Dynamic NMR Studies: Analyze temperature-dependent chemical shift changes to distinguish rotamers or tautomers .
    Case Study: reports competing N-3 vs. S-2 substitution in methimazole reactions. Adjusting steric bulk (e.g., tert-butyl groups) shifts selectivity toward S-2 products.

Q. What strategies enhance the stability and bioavailability of this compound in pharmacological studies?

Methodological Answer:

  • Prodrug Design: Convert the methyl ester to a tert-butyl ester for improved mitochondrial targeting and delayed hydrolysis .
  • Salt Formation: Use tartrate or hydrochloride salts to enhance solubility (e.g., as seen in imidazolium chloride derivatives) .
  • Formulation Optimization: Encapsulate in liposomes or use cyclodextrin complexes to protect against enzymatic degradation .

Q. How can computational modeling guide the design of analogs with improved biological activity?

Methodological Answer:

  • Docking Studies: Use software like AutoDock to predict binding affinity to targets (e.g., histidine-linked enzymes or receptors) .
  • QSAR Analysis: Correlate substituent effects (e.g., electron-withdrawing groups on the imidazole ring) with activity data from radioligand binding assays .
    Example: describes LCMS-guided SAR for imidazole-based anticoagulants, where electron-deficient aromatic rings enhanced activity.

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields in multi-step syntheses?

Methodological Answer:

  • Mechanistic Probing: Use isotopic labeling (e.g., deuterated solvents) to track intermediate stability and side reactions .
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to detect transient intermediates (e.g., acrylate esters) .
    Case Study: highlights poor yields in early methimazole routes due to N-substitution. Switching to 3-bromopropanoic acid under DABCO catalysis improved S-2 selectivity, increasing yields from <30% to >70% .

Tables of Key Data

Q. Table 1: Synthetic Route Optimization

ParameterRoute 1 (Bromopropanoic Acid)Route 2 (tert-Butyl Propiolate)
Yield70–75%85–90%
Key Side ProductN-3 substituted imidazoleNone
Purification MethodColumn chromatographyRecrystallization
Reference

Q. Table 2: Spectroscopic Signatures

TechniqueKey Peaks/DataFunctional Group Confirmed
1H NMR (DMSO-d6)δ 7.44 (s, 1H, imidazole)2-Methylimidazole
ESI-MSm/z 313.34 [M+H+]Methyl ester moiety
Elemental AnalysisC: 54.23%, H: 4.25%, N:15.86%Purity and stoichiometry
Reference

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